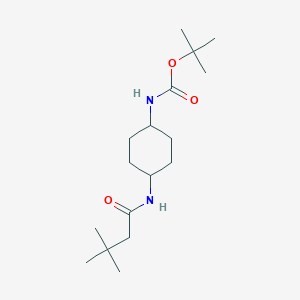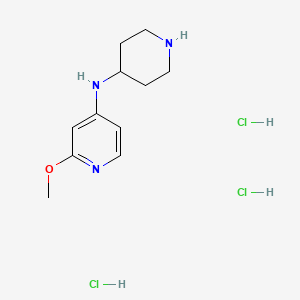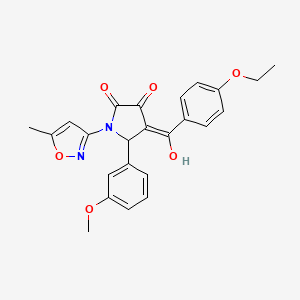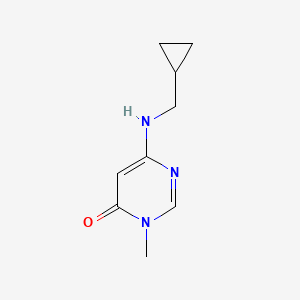
tert-Butyl (1R*,4R*)-4-(3,3-dimethylbutanamido)cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (1R*,4R*)-4-(3,3-dimethylbutanamido)cyclohexylcarbamate, also known as tert-butyl (1R*,4R*)-4-(3,3-dimethylbutanamido)cyclohexane-1-carboxylate or tert-butyl (1R*,4R*)-4-(3,3-dimethylbutanamido)cyclohexanecarboxylate, is a chemical compound that has been widely studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Chemical Intermediates
Research on tert-Butyl (1R*,4R*)-4-(3,3-dimethylbutanamido)cyclohexylcarbamate has led to significant advancements in enantioselective synthesis, providing efficient routes to create biologically active compounds and intermediates for pharmaceuticals. For example, an efficient stereoselective synthesis route has been established for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple 3-cyclohexene-1-carboxylic acid. This method demonstrates the versatility and potential of such compounds in synthesizing factor Xa inhibitors, highlighting its role in medicinal chemistry and drug development (Xin Wang, Ming-Liang Ma, A. G. K. Reddy, Wenhao Hu, 2017).
Chemical Synthesis and Mechanistic Insights
Another study focused on the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. This research not only provides an efficient synthetic route but also offers insight into the reaction mechanism, contributing to our understanding of complex chemical transformations and the design of new synthetic methodologies (C. Campbell, C. Hassler, S. Ko, M. Voss, M. Guaciaro, P. Carter, R. Cherney, 2009).
Organogelation and Sensory Materials
Further extending the applications of tert-butyl derivatives, research into the organogelation properties of benzothizole modified tert-butyl carbazole derivatives has been explored. These materials can form strong blue emissive nanofibers capable of detecting volatile acid vapors, demonstrating the potential of tert-butyl derivatives in creating chemosensors and fluorescent sensory materials for environmental monitoring and diagnostics (Jiabao Sun, Pengchong Xue, Jingbo Sun, Peng Gong, Panpan Wang, R. Lu, 2015).
Advanced Materials and Degradation Studies
The development of cascade biodegradable polymers incorporating tert-butyl groups has also been investigated. These polymers, which degrade through a series of intramolecular reactions, offer new possibilities for medical devices, drug delivery systems, and tissue engineering scaffolds. This research highlights the importance of tert-butyl derivatives in designing materials with unique biodegradation properties, contributing to advancements in biomaterials science and engineering (M. Dewit, E. Gillies, 2009).
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(3,3-dimethylbutanoylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c1-16(2,3)11-14(20)18-12-7-9-13(10-8-12)19-15(21)22-17(4,5)6/h12-13H,7-11H2,1-6H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEMECXKQMKXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117223 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(3,3-dimethyl-1-oxobutyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286263-48-6 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(3,3-dimethyl-1-oxobutyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2890426.png)
methanone](/img/structure/B2890427.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2890430.png)



![(5-Methylpyrazin-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890437.png)
![Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2890439.png)
![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)
![(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2890441.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B2890446.png)